molecular formula C24H16N4 B13729313 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline

4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline

Cat. No.: B13729313
M. Wt: 360.4 g/mol
InChI Key: QGOKDXHGBWDYPO-UHFFFAOYSA-N
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Description

4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline is a complex organic compound that features a quinoline core substituted with pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline typically involves multi-step organic reactions. One common method includes the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be synthesized through solvothermal methods. This involves reacting the ligand with metal ions like nickel, cobalt, or cadmium under specific conditions to form metal complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment to ensure consistency and purity. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
Recent studies have highlighted the antimalarial properties of quinoline derivatives, including those similar to 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline. Compounds with a quinoline backbone have been shown to exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, novel 4-aminoquinoline analogs demonstrated potent antimalarial effects, suggesting that derivatives of quinoline could be developed as effective treatments for malaria .

Anticancer Properties
Research has indicated that quinoline derivatives possess anticancer activities. Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of multiple pyridine rings in the structure enhances interaction with biological targets, potentially leading to improved anticancer efficacy .

Coordination Chemistry

Metal Complexes
The ability of this compound to form stable complexes with transition metals makes it a valuable ligand in coordination chemistry. These metal complexes can exhibit unique properties such as luminescence and catalytic activity. For example, complexes formed with palladium or platinum have been studied for their applications in catalysis and as sensors .

Materials Science

Fluorescent Materials
The incorporation of this compound into polymer matrices has been explored for developing fluorescent materials. These materials can be utilized in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells due to their photophysical properties .

Corrosion Inhibition
Quinoline derivatives are also recognized for their corrosion inhibition properties. The compound can be used in formulations to protect metals from corrosion by forming a protective layer on the metal surface. Studies have shown that quinoline-based inhibitors can significantly reduce corrosion rates in various environments .

Table 1: Antimalarial Activity of Quinoline Derivatives

Compound NameIC50 (µM)Activity Against P. falciparum
4-aminoquinoline analog A0.5High
4-aminoquinoline analog B1.0Moderate
This compoundTBDTBD

Table 2: Coordination Properties of Metal Complexes

MetalLigand StructureStability Constant (log K)
Platinum[Pt(this compound)]TBD
Palladium[Pd(this compound)]TBD

Case Studies

Case Study 1: Development of Antimalarial Drugs
In a study focusing on the synthesis of novel quinoline derivatives, researchers identified a specific compound that showed a remarkable reduction in parasitemia in infected mice models compared to standard treatments . This emphasizes the potential of quinoline derivatives like this compound as promising candidates for antimalarial drug development.

Case Study 2: Fluorescent Sensor Applications
Another investigation explored the use of quinoline-based ligands in creating fluorescent sensors for detecting heavy metals in environmental samples. The study demonstrated that the incorporation of this compound significantly enhanced the sensitivity and selectivity of the sensor systems .

Mechanism of Action

The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, including hydrogen evolution reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline is unique due to its quinoline core, which imparts distinct electronic and structural properties compared to other pyridine-based compounds. This uniqueness makes it valuable in various scientific and industrial applications.

Biological Activity

4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound consists of a quinoline core substituted with multiple pyridine rings, which enhances its biological activity and interaction with various biological targets. This article reviews the biological activities of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C24H16N4, with a molecular weight of approximately 360.4 g/mol. The presence of nitrogen-containing heterocycles contributes to its distinct chemical properties and biological activities. Its complex structure allows for diverse interactions with biological molecules, making it a candidate for further pharmacological exploration .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related quinoline derivatives have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis. A notable study reported that certain quinoline derivatives displayed IC50 values ranging from 2.71 μM to 6.18 μM against various cancer cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundIC50 (μM)Mechanism of Action
Compound 6h0.22EGFR kinase inhibition
Compound 6a3.39Induces apoptosis via p53 upregulation
Doxorubicin6.18Standard reference

G-Quadruplex Stabilization

Recent studies have highlighted the potential of quinoline derivatives as G-quadruplex (G4) stabilizers. G4 structures are associated with telomeres and play a crucial role in cancer biology. The binding affinity of compounds to G4 DNA can lead to selective inhibition of cancer cell growth. For example, certain derivatives have shown a preference for stabilizing hybrid G4 structures found in human telomeres, leading to antiproliferative effects in telomerase-positive cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • EGFR Kinase Inhibition : Several studies have shown that quinoline derivatives can inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
  • Induction of Apoptosis : Compounds have been reported to trigger apoptotic pathways by upregulating pro-apoptotic proteins such as p53 and caspases .
  • G4 Stabilization : By stabilizing G4 DNA structures, these compounds can disrupt normal cellular processes and promote cell death in cancer cells .

Case Studies

Case Study 1: Anticancer Efficacy
A study focusing on the anticancer potential of a related quinoline derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The compound induced cell cycle arrest at the G1 phase and increased apoptosis markers significantly compared to controls .

Case Study 2: G4 Interaction
Another investigation into the interaction between quinoline derivatives and G4 DNA revealed that methylation at specific positions enhanced binding affinity and selectivity for telomeric G4 structures, suggesting a promising avenue for targeted cancer therapies .

Properties

Molecular Formula

C24H16N4

Molecular Weight

360.4 g/mol

IUPAC Name

4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline

InChI

InChI=1S/C24H16N4/c1-2-8-20-19(7-1)18(11-14-27-20)17-15-23(21-9-3-5-12-25-21)28-24(16-17)22-10-4-6-13-26-22/h1-16H

InChI Key

QGOKDXHGBWDYPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5

Origin of Product

United States

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